(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide
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Description
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Assembly Formation
It has been demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides, which share structural similarities with the compound , are precursors in the synthesis of heterocyclic assemblies. These compounds undergo cyclocondensation reactions leading to the formation of new heterocycles, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, with yields ranging from 50–88% (Obydennov et al., 2017).
Crystal Structure Elucidation
The crystal structures of (oxothiazolidin-2-ylidene)acetamides, which are structurally related to the compound, have been described. This research helps in comparing the crystal structures of similar compounds to understand their structural properties better (Galushchinskiy et al., 2017).
Non-steroidal Anti-inflammatory Drug Synthesis
Research focused on the design of new non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the 4-thiazolidinone core, similar to the compound , has led to the synthesis of compounds demonstrating significant anti-exudative activity. This has implications for developing new treatments for inflammation (Golota et al., 2015).
Antimicrobial and Anticancer Applications
Several studies have highlighted the antimicrobial and anticancer potential of thiazolidinone derivatives. Compounds based on the thiazolidin-2,4-dione moiety, similar to the targeted compound, have been synthesized and evaluated for their inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and generation of prostaglandin E2. These compounds have shown significant potential in treating inflammatory diseases and exhibit protective properties in animal models (Ma et al., 2011).
Hypoglycemic and Hypolipidemic Activity
The synthesis and evaluation of novel thiazolidinedione analogs for their hypoglycemic and hypolipidemic activity in a type-2 diabetes model have been reported. These studies provide insights into the potential therapeutic applications of such compounds in managing diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-2-5-13(6-3-11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-4-7-15(21)16(22)8-12/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGWPDQIKDSCOK-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.